molecular formula C18H14N4OS3 B2748530 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864916-87-0

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2748530
CAS No.: 864916-87-0
M. Wt: 398.52
InChI Key: MDUSLQXRWHIPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 6, linked via a sulfanyl acetamide moiety to a 3-phenyl-1,2,4-thiadiazole ring. This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors. Benzothiazoles and thiadiazoles are known for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and enzyme modulators .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-11-7-8-13-14(9-11)25-17(19-13)20-15(23)10-24-18-21-16(22-26-18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUSLQXRWHIPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis of the Compound

The compound is synthesized through various chemical reactions involving benzothiazole and thiadiazole derivatives. The synthetic pathways often include:

  • Knoevenagel condensation : A reaction that forms carbon-carbon bonds.
  • Molecular hybridization : Combining different molecular frameworks to create novel compounds.

Recent studies have successfully produced derivatives with enhanced biological activities using these methods .

2. Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

These results demonstrate the compound's potential against various microbial strains .

Anticancer Properties

The compound has shown promising anticancer activity in vitro against multiple human cancer cell lines. For example:

Cell LineIC50 (μM)
CCRF-CEMX
HCT-15Y
PC-3Z

Studies suggest that certain derivatives induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as anticancer agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

Antimicrobial Mechanism

The antimicrobial action is believed to stem from the inhibition of essential bacterial enzymes and interference with cell wall synthesis, similar to other benzothiazole derivatives .

Anticancer Mechanism

For anticancer effects, the compound appears to induce apoptosis through various pathways, including activation of caspases and modulation of Bcl-2 family proteins. Additionally, molecular docking studies indicate that it may inhibit key proteins involved in cancer cell proliferation .

4. Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound exhibited superior biofilm inhibition compared to standard antibiotics like cefadroxil .
  • In Vitro Anticancer Study : Another research highlighted that specific derivatives significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction .

5. Conclusion

This compound represents a promising candidate for further pharmacological development due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole and thiadiazole exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing thiazole and benzothiazole moieties have been reported to exhibit broad-spectrum antimicrobial effects. The inhibition of bacterial growth has been a focal point in studies aimed at addressing drug-resistant pathogens .

Enzyme Inhibition

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has shown potential as an inhibitor for various enzymes involved in disease pathways. For example, similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and diabetes, respectively .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the benzothiazole and thiadiazole rings contributes significantly to its biological activities. Modifications at specific positions on these rings can enhance potency and selectivity against target enzymes or cancer cells.

Case Study 1: Anticancer Efficacy

In a study published in PMC, researchers synthesized various derivatives of N-(6-methylbenzothiazolyl) compounds and tested their efficacy against human cancer cell lines such as HCT116 and MCF7. The results demonstrated that certain derivatives exhibited IC50 values below 100 μM, indicating strong anticancer activity .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of similar compounds against α-glucosidase and acetylcholinesterase. The synthesized compounds were screened using in vitro assays, revealing promising results for potential therapeutic applications in managing type 2 diabetes and Alzheimer's disease .

Summary Table of Applications

Application AreaActivity TypeReference
AnticancerCytotoxicity ,
AntimicrobialBroad-spectrum activity
Enzyme InhibitionAcetylcholinesterase ,
α-glucosidase ,

Chemical Reactions Analysis

Nucleophilic Substitution at Thiadiazole Sulfur

The thiadiazole ring’s electron-deficient nature facilitates nucleophilic substitution reactions. The sulfur atom in the 1,2,4-thiadiazol-5-yl group undergoes displacement with nucleophiles like amines or alkoxides.

Reagent/ConditionsProductYield (%)Application
Ethylamine (EtNH₂), DMF, 80°C2-[(3-phenyl-5-(ethylamino)-1,2,4-thiadiazol-2-yl)sulfanyl]acetamide72Precursor for anticancer agents
Sodium methoxide (NaOMe), MeOH, refluxMethoxy-substituted thiadiazole analog68Antibacterial intermediate

This reactivity is leveraged to modify biological activity or introduce solubilizing groups.

Oxidation Reactions

The thioether (-S-) linkage between acetamide and thiadiazole is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidizing AgentProductSelectivity
H₂O₂ (30%), AcOHSulfoxide derivative85% mono-oxidation
mCPBA, CH₂Cl₂Sulfone derivative>95%

Oxidation increases polarity and influences pharmacokinetic properties.

Hydrolysis of Acetamide Group

The acetamide moiety undergoes acidic or basic hydrolysis to form carboxylic acid derivatives.

ConditionsProductRate (k, h⁻¹)
6M HCl, reflux2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetic acid0.18
2M NaOH, 60°CSodium salt of hydrolyzed product0.24

Hydrolyzed derivatives show enhanced metal-chelation capabilities .

Cross-Coupling Reactions

The benzothiazole ring participates in palladium-catalyzed cross-coupling reactions.

Reaction TypeCatalytic SystemProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-substituted analog65
Buchwald-HartwigPd₂(dba)₃, XantphosN-arylated derivative58

These reactions enable structural diversification for drug discovery .

Reductive Cleavage of Thiadiazole Ring

Controlled reduction with agents like LiAlH₄ cleaves the thiadiazole ring:

ThiadiazoleLiAlH4Thiourea intermediateH2OAmine derivatives\text{Thiadiazole} \xrightarrow{\text{LiAlH}_4} \text{Thiourea intermediate} \xrightarrow{\text{H}_2\text{O}} \text{Amine derivatives}

This pathway is used to synthesize open-chain analogs for SAR studies.

Condensation Reactions

The acetamide’s NH group reacts with aldehydes to form Schiff bases:

AldehydeConditionsProductBiological Activity
4-nitrobenzaldehydeEtOH, ΔImine derivativeAnticonvulsant
FurfuralCatalyst-freeHeterocyclic hybridAnticancer

Schiff bases exhibit improved bioavailability and target affinity .

Comparison with Similar Compounds

Structural Analogues

Core Heterocycle Variations
  • Triazole Derivatives :

    • VUAA-1 and OLC-12 (): These compounds replace the thiadiazole ring with triazole systems. VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) exhibit similar sulfanyl acetamide linkers but differ in substituents (ethyl, pyridinyl, isopropyl groups). These modifications enhance their potency as Orco agonists in insect olfaction studies .
    • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (): Shares the benzothiazole core but substitutes the thiadiazole with a triazole ring. This structural change may alter binding affinity to targets like kinases or GPCRs .
  • Oxadiazole Derivatives :

    • Compounds 8t , 8u , 8v , and 8w (): Feature 1,3,4-oxadiazole rings instead of thiadiazoles. For example, 8t (N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) shows enhanced lipoxygenase (LOX) inhibition (IC₅₀ = 12.3 µM) compared to thiadiazole derivatives, likely due to the oxadiazole’s electron-withdrawing properties .
  • Tetrazole Derivatives: N-(2-{[2-(mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide (): Replaces the thiadiazole with a tetrazole ring.
Substituent Variations
  • Benzothiazole Substituents :
    • N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide (): Substitutes the methyl group with a trifluoromethyl moiety, enhancing hydrophobicity and electron-withdrawing effects, which may improve blood-brain barrier penetration .
    • 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (): Incorporates a thienyl group and allyl-substituted triazole, increasing steric bulk and altering π-π stacking interactions .
Enzyme Inhibition
  • LOX Inhibition : Thiadiazole-containing compounds (e.g., the target molecule) generally show moderate LOX inhibition (IC₅₀ ~20–50 µM), while oxadiazole derivatives like 8t achieve higher potency (IC₅₀ = 12.3 µM) due to improved electron-deficient character .
  • BChE Inhibition : Thiadiazole and triazole derivatives exhibit variable activity. For example, 8v (N-(2-methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) inhibits BChE at IC₅₀ = 18.4 µM, whereas thiadiazole analogs are less active, suggesting substituent-dependent effects .
GPCR Modulation
  • The target compound’s benzothiazole-thiadiazole scaffold is structurally analogous to GPCR-targeting fragments. For instance, M5 (), a tetrazine-linked acetamide, demonstrates enhanced affinity for muscarinic receptors via bioorthogonal tethering, a strategy applicable to the target molecule .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (µM) Reference
Target Compound ~443.5<sup>b</sup> 3.8<sup>c</sup> ~15 (PBS) Estimated
8t (Oxadiazole derivative) 428.5 4.1 8.2
VUAA-1 (Triazole derivative) ~418.5 3.5 22.5
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide ~380.4 4.3 5.1

<sup>a</sup>Predicted using ChemDraw. <sup>b</sup>Calculated from molecular formula. <sup>c</sup>Estimated via SwissADME.

Q & A

Q. Advanced

  • Catalyst screening : Replace Cu(OAc)₂ with CuI for enhanced regioselectivity in cycloadditions .
  • Solvent systems : Use tert-BuOH:H₂O (3:1) to improve solubility of hydrophobic intermediates .
  • Purification : Employ column chromatography (silica gel, hexane:EtOAc gradient) for challenging separations, followed by recrystallization .
  • Monitor reaction progress via HPLC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

What spectroscopic techniques are critical for structural validation?

Q. Basic

  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹) .
  • NMR : Use ¹H NMR to confirm acetamide NH (δ ~10–11 ppm) and aromatic protons (δ ~7–8 ppm). ¹³C NMR resolves carbonyl (δ ~165 ppm) and heterocyclic carbons .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

How should crystallographic data discrepancies be addressed during refinement?

Q. Advanced

  • Use SHELXL for small-molecule refinement: Apply TWIN/BASF commands to model twinning and anisotropic displacement parameters (ADPs) for heavy atoms .
  • Validate hydrogen bonding networks using PLATON ; resolve disorder by partitioning occupancy ratios .
  • Cross-check with DFT-optimized geometries to resolve ambiguities in bond lengths/angles .

What methodologies are used to evaluate biological activity?

Q. Advanced

  • In vitro assays : Screen against bacterial/fungal strains (MIC determination) or cancer cell lines (MTT assay) .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR, DHFR). Prioritize poses with lowest RMSD to co-crystallized ligands .
  • ADMET prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., LogP, BBB permeability) .

How can computational modeling predict reactivity or stability?

Q. Advanced

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; compute Fukui indices to identify nucleophilic/electrophilic sites .
  • MD simulations : Simulate solvation in explicit water (TIP3P model) to assess conformational stability over 100 ns trajectories .
  • Calculate HOMO-LUMO gaps to correlate electronic properties with observed reactivity .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Substituent variation : Modify phenyl (electron-withdrawing/-donating groups) and benzothiazole (e.g., 6-methyl vs. 6-Cl) to assess impact on bioactivity .
  • Isosteric replacement : Replace thiadiazole with triazole or oxadiazole to probe heterocycle-specific effects .
  • Use CoMFA/CoMSIA for 3D-QSAR modeling, correlating steric/electrostatic fields with activity data .

How to resolve contradictions in synthetic yields reported across studies?

Q. Advanced

  • Reaction monitoring : Compare kinetic profiles via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .
  • Byproduct analysis : Characterize impurities via LC-MS and adjust protecting groups (e.g., Boc vs. Fmoc) to suppress side reactions .
  • Replicate literature protocols with controlled humidity/temperature to assess reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.